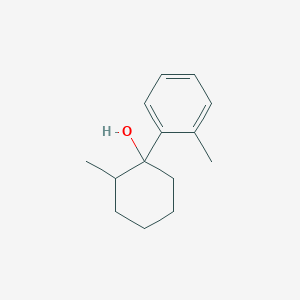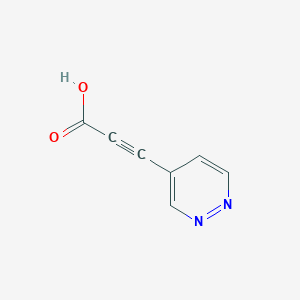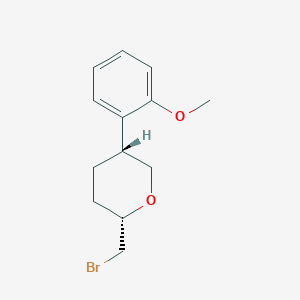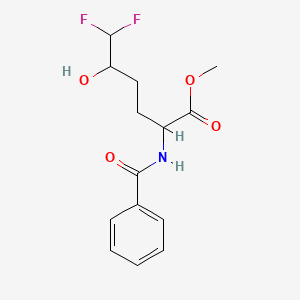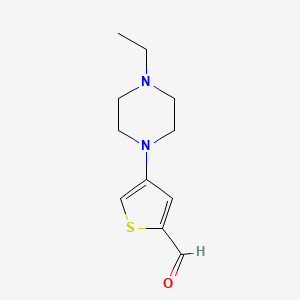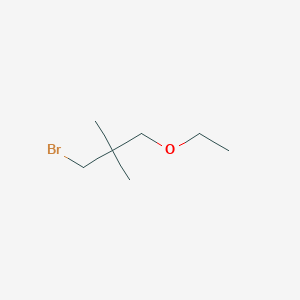![molecular formula C9H17NO B13194412 1-[1-(Methylamino)cyclobutyl]butan-1-one](/img/structure/B13194412.png)
1-[1-(Methylamino)cyclobutyl]butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Methylamino)cyclobutyl]butan-1-one is an organic compound with the molecular formula C₉H₁₇NO It is a cyclobutyl ketone derivative, characterized by a cyclobutane ring substituted with a methylamino group and a butanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Methylamino)cyclobutyl]butan-1-one typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of cyclobutanone with methylamine under controlled conditions to introduce the methylamino group. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient production on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(Methylamino)cyclobutyl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-[1-(Methylamino)cyclobutyl]butan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological systems.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[1-(Methylamino)cyclobutyl]butan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific context of its application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanone: A simpler cyclobutyl ketone without the methylamino group.
1-(Methylamino)cyclobutane: A cyclobutane derivative with a methylamino group but lacking the butanone moiety.
Butan-1-one: A linear ketone without the cyclobutyl ring structure.
Uniqueness
1-[1-(Methylamino)cyclobutyl]butan-1-one is unique due to its combination of a cyclobutyl ring, a methylamino group, and a butanone moiety This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1-[1-(methylamino)cyclobutyl]butan-1-one |
InChI |
InChI=1S/C9H17NO/c1-3-5-8(11)9(10-2)6-4-7-9/h10H,3-7H2,1-2H3 |
InChI-Schlüssel |
PKLMXILWMGJNTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1(CCC1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


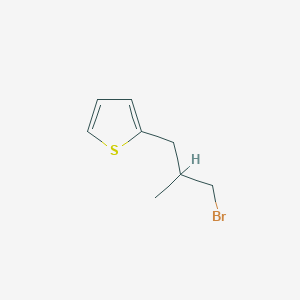
![8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13194339.png)




